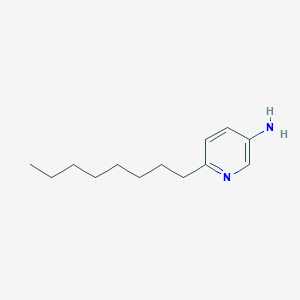

6-Octylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143807-47-0 |

|---|---|

Molecular Formula |

C13H22N2 |

Molecular Weight |

206.33 g/mol |

IUPAC Name |

6-octylpyridin-3-amine |

InChI |

InChI=1S/C13H22N2/c1-2-3-4-5-6-7-8-13-10-9-12(14)11-15-13/h9-11H,2-8,14H2,1H3 |

InChI Key |

GMURWGBWDXYLKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=NC=C(C=C1)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6 Octylpyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-Octylpyridin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular connectivity.

Elucidation of Proton (¹H) and Carbon (¹³C) Chemical Shifts

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. The proton at the C2 position is expected to be the most deshielded due to its proximity to the ring nitrogen, appearing as a singlet or a narrow doublet. The protons at C4 and C5 would likely appear as doublets, with their precise chemical shifts influenced by the directing effects of the amino and octyl groups. The amino (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration due to hydrogen bonding.

The aliphatic octyl chain would produce a series of signals in the upfield region of the spectrum. The terminal methyl (-CH₃) group is expected to be a triplet, while the methylene (B1212753) (-CH₂) groups would appear as complex multiplets, with the exception of the -CH₂ group adjacent to the pyridine ring, which would be deshielded and appear as a distinct triplet.

The ¹³C NMR spectrum provides complementary information, with a unique signal for each carbon environment. The pyridine ring carbons would resonate in the aromatic region (typically 110-160 ppm). The carbon atom attached to the nitrogen (C6) and the amino group (C3) would have their chemical shifts significantly influenced by these heteroatoms. testbook.comoregonstate.edu The eight carbons of the octyl chain are expected to appear in the aliphatic region (typically 10-40 ppm). libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 2 | Aromatic CH | ~8.0 - 8.2 | d | ~140 - 145 |

| 3 | Aromatic C-NH₂ | - | - | ~135 - 140 |

| 4 | Aromatic CH | ~7.0 - 7.2 | dd | ~120 - 125 |

| 5 | Aromatic CH | ~7.1 - 7.3 | d | ~115 - 120 |

| 6 | Aromatic C-Alkyl | - | - | ~155 - 160 |

| NH₂ | Amine | ~3.5 - 5.0 (broad) | s | - |

| 1' (Octyl) | -CH₂-Ar | ~2.6 - 2.8 | t | ~35 - 40 |

| 2' (Octyl) | -CH₂- | ~1.6 - 1.8 | quintet | ~30 - 32 |

| 3'-7' (Octyl) | -(CH₂)₅- | ~1.2 - 1.4 | m | ~22 - 30 |

| 8' (Octyl) | -CH₃ | ~0.8 - 0.9 | t | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

While 1D NMR provides information on the types and numbers of protons and carbons, 2D NMR experiments are crucial for assembling the molecular structure by revealing connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, key correlations would be observed between adjacent protons on the pyridine ring (H4-H5) and throughout the octyl chain (H1'-H2', H2'-H3', and so on). This allows for the complete assignment of the aliphatic spin system. ipb.pt

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, confirming the assignment of the aromatic protons to their respective carbons. nih.gov

Predicted Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Protons (¹H) | Correlating Atoms | Structural Information Confirmed |

|---|---|---|---|

| COSY | H4 | H5 | Connectivity of pyridine ring protons |

| COSY | H1' | H2' | Connectivity within the octyl chain |

| HSQC | H2, H4, H5 | C2, C4, C5 | Direct C-H bonds in the pyridine ring |

| HSQC | H1' - H8' | C1' - C8' | Direct C-H bonds in the octyl chain |

| HMBC | H1' (CH₂) | C5, C6 | Attachment of octyl chain to C6 |

| HMBC | NH₂ | C2, C4 | Attachment of amino group to C3 |

| HMBC | H2 | C4, C6 | Confirmation of pyridine ring structure |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary and offer a comprehensive vibrational profile of this compound.

Analysis of Characteristic Functional Group Vibrations

The FTIR and Raman spectra of this compound would be dominated by vibrations from the amino group, the pyridine ring, and the octyl chain.

N-H Vibrations: The primary amine (-NH₂) group is expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. tsijournals.com An NH₂ scissoring (bending) vibration should be observable around 1600-1650 cm⁻¹. tsijournals.comresearchgate.net

C-H Vibrations: The aliphatic octyl chain will produce strong C-H stretching bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations (scissoring and rocking) for the methylene and methyl groups are expected in the 1350-1470 cm⁻¹ range. Aromatic C-H stretching from the pyridine ring would appear at wavenumbers just above 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring typically give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the expansion and contraction of the entire ring, are often prominent in the Raman spectrum.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | Amine (N-H) | 3300 - 3500 | Medium-Strong / Weak |

| Stretch | Aromatic C-H | 3000 - 3100 | Medium / Strong |

| Asymmetric & Symmetric Stretch | Aliphatic C-H (CH₃, CH₂) | 2850 - 2960 | Strong / Strong |

| Scissoring Bend | Amine (N-H) | 1600 - 1650 | Medium-Strong / Weak |

| Stretch | Aromatic C=C, C=N | 1400 - 1600 | Strong / Strong |

| Bending | Aliphatic C-H (CH₃, CH₂) | 1350 - 1470 | Medium / Medium |

| Stretch | Aromatic C-N | 1300 - 1350 | Medium / Medium |

Study of Hydrogen Bonding and Intermolecular Interactions

The primary amine group in this compound can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen lone pair). The pyridine ring nitrogen can also act as a hydrogen bond acceptor. This leads to the potential for significant intermolecular hydrogen bonding (N-H···N) in the condensed phase (solid or pure liquid).

This interaction has a notable effect on the N-H stretching vibrations in the FTIR spectrum. nih.gov In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the N-H stretching bands are relatively sharp. In the presence of hydrogen bonding, these bands typically broaden and shift to lower wavenumbers (a red-shift). researchgate.net The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding interactions within the sample. While nitrogen is less electronegative than oxygen, leading to weaker hydrogen bonds compared to alcohols, the effect is still a key feature in the vibrational spectrum of amines. stackexchange.comreddit.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. thermofisher.comnih.gov For this compound, the molecular formula is C₁₃H₂₂N₂.

Using the masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the theoretical monoisotopic mass of the neutral molecule can be calculated. In electrospray ionization (ESI) positive mode, the molecule would likely be observed as the protonated species, [M+H]⁺.

Molecular Formula: C₁₃H₂₂N₂

Calculated Monoisotopic Mass (M): 206.17830 Da

Calculated Exact Mass of Protonated Ion ([M+H]⁺): 207.18612 Da

An HRMS experiment would measure the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm). A measured mass that matches the calculated value provides unequivocal confirmation of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are determined by the aminopyridine chromophore. The octyl group, being a saturated alkyl chain, is not expected to participate directly in the electronic transitions but may have minor electronic and steric influences.

The UV-Vis absorption spectrum of aminopyridine derivatives is characterized by π → π* and n → π* transitions. researchgate.net The aminopyridine moiety acts as the primary chromophore. The amino group (-NH2) is an auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine.

In related aminopyridine systems, characteristic absorption bands are observed in the region of 250 to 390 nm. researchgate.net For instance, various substituted aminopyridines exhibit absorption maxima that are influenced by the nature and position of substituents on the pyridine ring. rsc.org The introduction of an alkyl group, such as the octyl group at the 6-position, is likely to have a modest effect on the electronic transitions. The primary role of the alkyl group is often to enhance solubility in nonpolar solvents and to influence the solid-state packing, which can indirectly affect the spectroscopic properties in the solid state.

Fluorescence in aminopyridine derivatives is also a well-documented phenomenon. nih.govsciforum.net Many substituted aminopyridines are known to be fluorescent, with emission maxima typically observed in the violet or blue region of the spectrum (around 400–460 nm). researchgate.net The fluorescence quantum yield and the position of the emission maximum can be sensitive to the substitution pattern on the pyridine ring. nih.gov For this compound, fluorescence is expected, originating from the excited state of the aminopyridine core.

Table 1: Representative Spectroscopic Data for Substituted Aminopyridine Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.01 |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.30 |

| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | 270 | 485 | 0.32 |

This table presents data for illustrative aminopyridine derivatives to indicate the expected range of spectroscopic properties. nih.gov

The electronic spectra of aminopyridine derivatives often exhibit solvatochromism, which is a change in the absorption or emission wavelength with a change in solvent polarity. researchgate.netnih.gov This effect arises from differential solvation of the ground and excited electronic states.

For π → π* transitions in polar molecules, an increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption maximum. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, n → π* transitions often show a hypsochromic (blue) shift with increasing solvent polarity.

In the case of aminopyridines, which possess both π and non-bonding electrons, the interplay of these transitions can lead to complex solvatochromic behavior. Studies on related compounds have shown that as solvent polarity increases, a red shift in the fluorescence emission is often observed, indicating a more polar excited state. sciforum.netnih.gov This positive solvatochromism is a common feature for many fluorescent organic molecules with intramolecular charge transfer character. researchgate.net Therefore, it is anticipated that the UV-Vis absorption and fluorescence emission spectra of this compound will be influenced by the polarity of the solvent.

Table 2: Illustrative Solvent Effects on the Emission Spectra of a Furopyridine Derivative

| Solvent | Emission λmax (nm) |

| Hexane | 480 |

| Methanol | 520 |

| Water | 535 |

This table demonstrates the typical red shift in emission wavelength with increasing solvent polarity for a related heterocyclic compound. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis (Applicability to Pyridinamine Derivatives)

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method is highly applicable to pyridinamine derivatives, and the crystal structures of numerous related compounds have been successfully determined. researchgate.netrsc.org

The crystal structure of a pyridinamine derivative provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. For this compound, a single crystal X-ray diffraction study would reveal the conformation of the octyl chain and the packing of the molecules in the crystal lattice.

The amino group in the 3-position is capable of acting as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. These interactions are expected to play a significant role in the supramolecular assembly of this compound in the solid state. The long, flexible octyl chain will also influence the crystal packing, potentially leading to layered structures or other arrangements that accommodate the aliphatic portion of the molecule. The successful crystallographic analysis of various substituted pyridines demonstrates the feasibility of this technique for elucidating the solid-state structure of this compound. rsc.org

Theoretical and Computational Investigations of 6 Octylpyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and other properties with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state geometry and electronic properties of molecules. For 6-octylpyridin-3-amine, a DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to perform geometry optimization.

This process would start ijret.orgderpharmachemica.com with an initial guess of the molecular structure and iteratively solve the Kohn-Sham equations to find the electron density that minimizes the total energy, corresponding to the most stable three-dimensional arrangement of the atoms.

The expected results from such a calculation on this compound would show a nearly planar pyridine (B92270) ring. The C-N bond length of the amino group attached to the ring is anticipated to be shorter than a typical C-N single bond, indicating some degree of electron delocalization from the amino group into the aromatic ring. The long octyl chain woul ijret.orgd adopt a low-energy, staggered conformation to minimize steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| Pyridine Ring C-N Bond Length | ~1.34 Å |

| Exocyclic C-NH2 Bond Length | ~1.39 Å |

| N-H Bond Length | ~1.01 Å |

| Pyridine Ring C-C Bond Angles | ~118-121° |

| C-C-C Angle in Octyl Chain | ~112° |

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These calculations would help assign the signals in an experimental spectrum, particularly for the complex overlapping signals of the octyl chain protons and carbons.

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of the molecule. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. Predicted IR spectra woul derpharmachemica.comd show characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, and C=C/C=N stretching vibrations of the pyridine ring.

UV-Vis Spectroscop mdpi.commdpi.comy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, these calculations would likely predict π → π* transitions associated with the aminopyridine chromophore.

Table 2: Predicted Spe mdpi.comctroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (ppm) | 6.5 - 8.0 |

| Alkyl Protons (ppm) | 0.8 - 2.6 | |

| IR | N-H Stretch (cm⁻¹) | 3450, 3350 |

| C-N Stretch (cm⁻¹) | ~1300 | |

| UV-Vis | λ_max (nm) | ~250, ~300 |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative poten rsc.orgtial (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For 6-octylpyridin-3-ami researchgate.netne, the MEP map would show the most negative potential localized around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. Another, slightly less ne nih.govresearchgate.netgative region would be associated with the amino group. These areas represent the most likely sites for protonation or interaction with electrophiles. The most positive regions would be located on the hydrogen atoms of the amino group, making them potential hydrogen bond donors. This analysis provides cr nih.govucial insights into the molecule's non-covalent interaction patterns and reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and distributi wikipedia.orgfiveable.meon of these orbitals are key to understanding a molecule's electronic behavior.

HOMO: For 6-octy youtube.comlpyridin-3-amine, the HOMO is expected to be primarily located on the electron-rich aminopyridine ring, with significant contributions from the p-orbitals of the amino nitrogen and the ring nitrogen. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).

LUMO: The LUMO is pku.edu.cn anticipated to be a π* anti-bonding orbital distributed over the pyridine ring. Its energy relates to the molecule's ability to accept electrons (its electrophilicity).

The HOMO-LUMO energy gap pku.edu.cn (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical stability. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO en ijret.orgergies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and stability. Studies on similar aminopyridines show that the amino group significantly raises the HOMO energy, making the molecule more reactive towards electrophiles compared to unsubstituted pyridine.

Table 3: Illustrative ijret.orgresearchgate.netFMO and Reactivity Descriptor Data for this compound

| Descriptor | Symbol | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -5.5 |

| LUMO Energy | E_LUMO | -0.5 |

| HOMO-LUMO Gap | ΔE | 5.0 |

| Chemical Potential | μ | -3.0 |

| Chemical Hardness | η | 2.5 |

| Electrophilicity Index | ω | 1.8 |

Conformational Analysis and Dynamic Behavior

The conformational flexibility of this compound is dominated by the eight-carbon alkyl chain. A detailed conformational mdpi.com analysis would involve systematically rotating the C-C single bonds of the octyl group and calculating the potential energy at each step to map the potential energy surface. This can identify the global minimum energy conformer as well as other low-energy local minima.

For a simple alkyl chain mdpi.com, the most stable conformation is typically the all-trans or anti-periplanar arrangement, which minimizes steric repulsion. However, in different env nih.govironments (e.g., in solution or when binding to a receptor), other gauche conformers may become populated. Understanding the molecule's dynamic behavior and the energy barriers between different conformers is crucial for predicting its shape and how it might interact with biological targets.

Intermolecularmdpi.comInteractions and Crystal Packing Predictions

Predicting how molecules will arrange themselves in a solid-state crystal is a complex but important aspect of computational chemistry. For this compound, the primary intermolecular interactions directing the crystal packing would be hydrogen bonding and van der Waals forces.

Based on crystal structures of similar aminopyridines, it is highly probable that the dominant interaction would be N-H···N hydrogen bonds, where the amino group of one molecule acts as a hydrogen bond donor to the pyridine ring nitrogen of a neighboring molecule. This type of interaction nih.govscirp.orgnih.govoften leads to the formation of chains or networks within the crystal lattice.

Chemical Reactivity and Reaction Mechanisms of 6 Octylpyridin 3 Amine

Amine Reactivity: Nucleophilic Character and Basic Properties

The nitrogen atom of the amino group in 6-octylpyridin-3-amine possesses a lone pair of electrons, rendering it both nucleophilic and basic. This reactivity is comparable to other primary amines, allowing it to participate in a variety of chemical transformations. masterorganicchemistry.com

As a potent nucleophile, the primary amino group of this compound readily reacts with a range of electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. This reaction is typically rapid and can be carried out under mild conditions. The presence of a non-nucleophilic base like pyridine (B92270) is often used to neutralize the HCl produced during the reaction with acid chlorides.

Alkylation: The monoalkylation of aminopyridines can be challenging due to the potential for overalkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine. acs.org However, methods for the N-monoalkylation of 2- and 3-aminopyridines have been developed using a carboxylic acid and sodium borohydride, which provides the corresponding alkylaminopyridine under mild conditions and in good yields. researchgate.net Direct alkylation with alkyl halides can lead to a mixture of mono- and dialkylated products, as well as quaternization of the pyridine nitrogen. chemrxiv.org

| Reaction Type | Electrophile | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | N-(6-octylpyridin-3-yl)acetamide | Presence of a base (e.g., pyridine) |

| Alkylation | Carboxylic acid + NaBH₄ | N-alkyl-6-octylpyridin-3-amine | Mild conditions researchgate.net |

The basicity of aminopyridines is influenced by the position of the amino group on the pyridine ring. The experimental pKa value for the conjugate acid of 3-aminopyridine (B143674) is approximately 6.03. researchgate.net This indicates that 3-aminopyridine is a stronger base than pyridine itself (pKa ≈ 5.2). masterorganicchemistry.com The increased basicity is attributed to the electron-donating nature of the amino group, which increases the electron density on the ring nitrogen atom, making it more available for protonation. The alkyl group at the 6-position is expected to have a slight electron-donating inductive effect, potentially increasing the basicity further.

Theoretical studies on 3-substituted pyridines have been conducted to calculate their acidity constants, taking into account tautomeric and conformational equilibria. mdpi.com The protonation of 3-aminopyridine predominantly occurs at the ring nitrogen atom. mdpi.com

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | ~5.2 |

| 2-Aminopyridine (B139424) | 6.71 researchgate.net |

| 3-Aminopyridine | 6.03 researchgate.net |

| 4-Aminopyridine | 9.18 researchgate.net |

Pyridine Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitution Considerations

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqquora.com Conversely, it is more susceptible to nucleophilic aromatic substitution. The substituents on the ring, in this case, the amino and octyl groups, significantly influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director. youtube.com Therefore, in this compound, electrophilic attack is expected to occur at the positions ortho and para to the amino group, which are positions 2, 4, and 5. However, the pyridine nitrogen deactivates the ring towards electrophiles, particularly at the 2- and 4-positions. The directing effect of the amino group is generally dominant, making positions 2 and 4 the most likely sites for substitution.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently activated towards nucleophilic attack at the 2-, 4-, and 6-positions due to the electron-withdrawing nature of the ring nitrogen. uoanbar.edu.iq In this compound, the presence of the electron-donating amino and octyl groups would generally decrease the ring's susceptibility to nucleophilic attack. However, if a good leaving group is present at one of the activated positions, nucleophilic substitution can still occur.

Formation and Transformation of Imines/Schiff Bases

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ijarsct.co.inoiccpress.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. openstax.orglibretexts.org

The formation of the C=N double bond is a reversible process, and the resulting imine can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. masterorganicchemistry.com The mechanism proceeds through a carbinolamine intermediate. libretexts.org Schiff bases derived from aminopyridines and their metal complexes have been synthesized and characterized, with studies indicating their potential biological activities. ijarsct.co.inresearchgate.net

The general reaction for imine formation is as follows: R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (where Ar = 6-octylpyridin-3-yl)

Coordination Chemistry: Role as a Ligand in Metal Complexes

The presence of two nitrogen atoms with available lone pairs (the pyridine ring nitrogen and the exocyclic amino nitrogen) allows this compound to act as a ligand in the formation of coordination complexes with metal ions. wikipedia.org

3-Aminopyridine has been shown to form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). scirp.orgelsevierpure.com In these complexes, 3-aminopyridine can coordinate to the metal center in a monodentate fashion through the pyridine nitrogen or act as a bridging ligand connecting two metal centers. elsevierpure.com The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions.

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | [Cu(3-aminopyridine)₂(NCS)₂] | Square Planar | nih.gov |

| Ni(II) | catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | Polymeric Chain | elsevierpure.com |

| Co(II) | [Co(3-ampy)₄(NCS)₂] | trans-Octahedral | elsevierpure.com |

| Zn(II) | [ZnCl₂(3-APy)₂] | Not specified | scirp.org |

Ligand Design and Structure-Reactivity Relationships in Catalysis

The molecular architecture of this compound, featuring a nucleophilic amino group and a coordinating pyridine ring, makes it an attractive scaffold for the design of specialized ligands for metal-catalyzed reactions. The interplay between the electronic properties of the pyridine ring and the steric and electronic influence of the octyl and amino substituents is crucial in defining the coordination chemistry and, consequently, the catalytic performance of its metal complexes.

Aminopyridine derivatives have been successfully employed as ligands in a variety of catalytic applications, including palladium-catalyzed cross-coupling reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the amino group can be further functionalized to create bidentate or polydentate ligands, enhancing the stability and modulating the reactivity of the catalytic complex.

The structure-activity relationship of aminopyridine-based ligands is a key area of investigation. For instance, in a study on aminopyridine carboxamides as JNK-2 inhibitors, quantitative structure-activity relationship (QSAR) models revealed that descriptors such as dipole moment, lipophilicity (logP), and molecular shape play a significant role in their inhibitory activity. These findings suggest that the electronic and steric properties of substituents on the aminopyridine core are critical for molecular recognition and biological or catalytic activity.

The position of the amino group on the pyridine ring is a critical determinant of the ligand's coordinating ability and the resulting complex's geometry and reactivity. In the case of this compound, the amino group at the 3-position and the octyl group at the 6-position will influence the ligand's bite angle and steric hindrance around the metal center. The long octyl chain, in particular, can enhance the solubility of the resulting metal complex in organic solvents and can also create a specific steric environment that may influence the selectivity of the catalytic reaction.

While specific data on ligands derived from this compound is not available, the principles derived from related systems suggest that it could serve as a valuable precursor for ligands in reactions such as hydrogenation, hydroformylation, and various cross-coupling reactions. The table below illustrates the conceptual impact of ligand structure on catalytic performance, drawing parallels from known aminopyridine ligand systems.

| Ligand Feature (Derived from this compound) | Potential Impact on Catalysis | Example from Related Systems |

|---|---|---|

| Pyridine Nitrogen | Primary coordination site for the metal center. | Coordination of aminopyridines to palladium in cross-coupling catalysis. acs.org |

| Amino Group at C3 | Can be functionalized to create bidentate ligands; influences electronic properties. | Synthesis of Schiff base ligands from aminopyridines for metal coordination. |

| Octyl Group at C6 | Increases lipophilicity, influencing solubility and steric hindrance around the metal center. | Alkyl chains on ligands affecting catalyst solubility and selectivity in olefin polymerization. |

| Overall Steric Profile | Influences substrate access to the catalytic center and can control stereoselectivity. | Bulky ligands in asymmetric catalysis leading to high enantioselectivity. |

Oxidation and Reduction Chemistry of the Amine and Pyridine Moieties

The presence of both an aromatic amine and a pyridine ring in this compound makes its redox chemistry particularly interesting. Both moieties can undergo oxidation and reduction under different conditions, and the interplay between them can lead to complex reaction pathways.

Oxidation:

The oxidation of aminopyridines can proceed at either the amino group or the pyridine nitrogen, depending on the oxidant and reaction conditions. A kinetic and mechanistic study on the oxidation of 3-aminopyridine by peroxomonosulfuric acid (PMSA) provides valuable insights. researchgate.net The reaction was found to be second order, and the pH of the medium significantly influenced the reaction rate, exhibiting a bell-shaped profile. This was attributed to the different reactivities of the protonated and unprotonated forms of both the aminopyridine and the oxidizing agent. The proposed mechanism involves a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the PMSA species. researchgate.net

This suggests that the amino group of this compound would be susceptible to oxidation. The electron-donating nature of the octyl group at the 6-position could potentially increase the electron density on the pyridine ring, making the ring nitrogen also more susceptible to oxidation, leading to the corresponding N-oxide. Selective oxidation of the pyridine nitrogen in the presence of an amino group can be challenging but has been achieved using specific reagents and reaction conditions.

The following table summarizes the kinetic data for the oxidation of 3-aminopyridine by PMSA at different pH values, which can be considered indicative of the behavior of this compound.

| pH | Second-Order Rate Constant (k2) (dm3 mol-1 s-1) |

|---|---|

| 3.2 | 0.15 |

| 4.5 | 0.35 |

| 5.5 | 0.28 |

| 6.5 | 0.12 |

| 7.3 | 0.05 |

Data adapted from a kinetic study on the oxidation of 3-aminopyridine by PMSA. researchgate.net

Reduction:

The reduction of the pyridine ring in aminopyridines typically requires strong reducing agents. A study on the reduction of aminopyridines using a samarium diiodide-water (SmI₂-H₂O) system demonstrated that the pyridine ring could be reduced to a piperidine (B6355638) ring. clockss.org Interestingly, in the case of 2- and 4-aminopyridines, the reaction also led to the elimination of the amino group. The proposed mechanism involves electron transfer from SmI₂ to the pyridine ring, followed by protonation by water. clockss.org

For this compound, reduction with a system like SmI₂-H₂O would be expected to reduce the pyridine ring. The fate of the amino group at the 3-position would depend on the specific reaction conditions and the stability of the intermediates formed. Catalytic hydrogenation is another common method for the reduction of pyridine rings, often requiring high pressures and temperatures and specific catalysts like rhodium on carbon or platinum oxide. The presence of the octyl group might influence the substrate's interaction with the catalyst surface.

Applications of 6 Octylpyridin 3 Amine in Advanced Materials and Catalysis

Organic Synthesis Building Block and Intermediate

Amines are recognized as exceptionally versatile building blocks in organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. amerigoscientific.com The presence of a nitrogen atom allows them to participate in a wide range of chemical reactions, most notably as nucleophiles to form new carbon-nitrogen bonds. amerigoscientific.com The 6-Octylpyridin-3-amine molecule, possessing a primary amine group, fits squarely within this class of essential synthetic reagents.

The aminopyridine scaffold is a cornerstone for creating more elaborate pyridine (B92270) derivatives. The primary amine group on this compound can undergo a variety of transformations, including acylation, alkylation, and arylation, to generate a diverse library of functionalized molecules. enamine.net These reactions allow for the introduction of new chemical moieties that can tune the electronic, steric, and solubility properties of the resulting compound. For instance, the amine can be converted into amides, sulfonamides, or secondary/tertiary amines, each with distinct chemical behaviors and potential applications. The pyridine ring itself can also be further functionalized, making the initial scaffold a versatile starting point for complex molecular architectures.

The strategic importance of the 3-aminopyridine (B143674) unit is evident in its use for constructing complex, biologically active molecules. Palladium-catalyzed C-N cross-coupling reactions, for example, are a powerful method for forming bonds between an amine and an aryl halide. nih.gov A molecule like this compound can act as the nucleophilic amine partner in such reactions. This methodology is employed in the synthesis of drug candidates and other complex organic structures. nih.gov The octyl group provides significant solubility in organic solvents, facilitating its use in a broad range of reaction conditions, while the pyridine nitrogen offers an additional site for coordination or further reaction.

Catalysis: Ligand Design and Application

The dual functionality of the aminopyridine structure—a Lewis basic pyridine nitrogen and a reactive amine group—makes it an excellent candidate for ligand design in catalysis. These ligands can coordinate with transition metals to create catalysts with specific activities and selectivities.

In homogeneous catalysis, ligands play a critical role in stabilizing the metal center and modulating its reactivity. Amine-containing ligands are widely used in transition metal catalysis. wayne.edu this compound can function as a bidentate or monodentate ligand, coordinating to metal centers like palladium, nickel, or copper to facilitate catalytic cycles.

One of the most significant applications for this class of compounds is in palladium-catalyzed C-N cross-coupling reactions. nih.gov In these reactions, an amine is coupled with an aryl halide to form a new C-N bond, a fundamental transformation in medicinal and materials chemistry. nih.govresearchgate.net While specific studies on this compound were not found, the general utility of aminopyridines in this context is well-established. The amine group can serve as the reacting nucleophile, or the entire molecule can act as a ligand to support the palladium catalyst.

Table 1: Examples of Palladium-Catalyzed C-N Coupling with Aminopyridine Scaffolds This table illustrates the type of reactions where a compound like this compound could be utilized, based on the reactivity of similar aminopyridines.

| Amine Substrate | Aryl Halide | Catalyst/Ligand System | Product Type | Reference |

| 3-Aminopyridine | 4-Bromobenzotrifluoride | Pd(OAc)2 / CombiPhos | N-Aryl-3-aminopyridine | nih.gov |

| 2-Aminopyridine (B139424) | Substituted Aryl Bromide | Pd(dba)2 / L17 | N-Aryl-2-aminopyridine | nih.gov |

| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-Pd Precatalyst | N³-Substituted-2,3-diaminopyridine | nih.gov |

| 3-Bromo-2-aminopyridine | Aniline | BrettPhos-Pd Precatalyst | N³-Arylated-2,3-diaminopyridine | nih.gov |

In heterogeneous catalysis, active metal catalysts are often immobilized on a solid support to improve stability, reusability, and ease of separation. The chemical nature of the support surface is crucial for catalyst performance. Amine-functionalized porous organic polymers have emerged as excellent scaffolds for immobilizing metal nanoparticles, such as palladium. mdpi.com

A molecule like this compound could be used to chemically modify the surface of a support material (e.g., silica, alumina, or a polymer resin). The amine or pyridine group can be covalently attached to the support, leaving the other functionalities exposed. The pyridine and amine nitrogen atoms can then act as anchoring sites to chelate and stabilize metal nanoparticles, preventing their aggregation and leaching during catalytic reactions. mdpi.com The long octyl chain can also modify the surface properties of the support, for instance, by creating a more hydrophobic local environment around the catalytic sites.

Materials Science: Role in Functional Polymers and Electronic Materials

The incorporation of specific functional groups into polymer chains is a key strategy for designing advanced materials with tailored properties. Amine-functionalized polymers are valuable in a wide range of fields, including coatings, adhesives, and biomedical applications, due to the reactivity of the amine groups. polysciences.com

This compound serves as a functional monomer or additive in polymerization processes. Its primary amine group can react with other monomers, such as epoxides or acrylics, to become integrated into a polymer backbone or grafted onto an existing polymer chain. The inclusion of the 6-octyl-3-aminopyridyl moiety can impart several desirable properties to the resulting material:

Adhesion and Surface Modification: The polar pyridine and amine functionalities can enhance adhesion to various substrates.

Cross-linking: The amine group provides a reactive site for cross-linking polymer chains, improving the mechanical strength and thermal stability of the material.

Metal Coordination: The pyridine nitrogen can coordinate with metal ions, making the polymer useful for applications in sensing, metal scavenging, or the creation of polymer-supported catalysts.

Electronic Properties: Pyridine-containing polymers are investigated for their potential in electronic materials, such as organic light-emitting diodes (OLEDs) and sensors, due to the electron-deficient nature of the pyridine ring. The octyl chain can improve the processability and solubility of such polymers in organic solvents, which is crucial for device fabrication.

Table 2: Potential Contributions of this compound Moieties in Functional Polymers

| Structural Feature | Potential Function in a Polymer | Application Area |

| Primary Amine Group | Polymerization point, cross-linking site, reactive handle for post-functionalization | Thermosets, coatings, adhesives |

| Pyridine Ring | Metal coordination, charge transport, hydrogen bond acceptor | Catalysis, electronic materials, sensors |

| Octyl Chain | Increased solubility, hydrophobicity, modification of morphology | Solution-processable electronics, specialty coatings |

Monomer for Polymer Synthesis (e.g., Functionalized Polymeric Amines)

There is no specific information available in the scientific literature detailing the use of this compound as a monomer for the synthesis of functionalized polymeric amines. In general, amine-functionalized polymers are a significant class of materials with diverse applications. The synthesis of such polymers often involves the polymerization of monomers containing amine groups. These polymers can be designed to have specific properties and functionalities by carefully selecting the monomer and the polymerization technique. However, no studies have been identified that utilize this compound for this purpose.

Components in Organic Electronic Devices (e.g., Semiconductors, Charge Transport Materials)

Self-Assembly and Supramolecular Chemistry

While the self-assembly and supramolecular chemistry of pyridine derivatives, particularly those with long alkyl chains, is an active area of research, there are no specific studies focusing on this compound. The interplay of hydrogen bonding from the amine group, potential metal coordination with the pyridine nitrogen, and van der Waals interactions from the octyl chain could theoretically lead to interesting supramolecular structures. However, without experimental or computational studies on this specific molecule, any discussion would be purely speculative and does not meet the requirement for scientifically accurate content based on research findings.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes for 6-Octylpyridin-3-amine is a fundamental area for future research. While general methods for the synthesis of aminopyridines are well-established, optimizing these for the specific synthesis of this compound to achieve high yields, purity, and cost-effectiveness is crucial for enabling further studies and potential applications. Future research could focus on multi-component reactions that allow for the one-pot synthesis of highly substituted pyridines. nih.gov Additionally, exploring greener synthetic methodologies that minimize waste and utilize more environmentally benign reagents and solvents would be a valuable contribution. beilstein-journals.org

Established methods for the synthesis of related 3-alkylpyridine alkaloids often involve multi-step processes that may require protecting groups and harsh reaction conditions. nih.gov A key research goal would be to develop a more streamlined approach to synthesize the 6-octyl-substituted 3-aminopyridine (B143674) core. This could involve exploring novel cross-coupling reactions or direct C-H functionalization techniques to introduce the octyl group onto a pre-functionalized aminopyridine ring.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multi-component Reactions | High efficiency, atom economy, reduced number of synthetic steps. | Identification of suitable starting materials and catalysts for the one-pot synthesis of this compound. |

| Greener Synthetic Methods | Reduced environmental impact, increased safety. | Exploration of solvent-free reactions, use of renewable starting materials, and development of recyclable catalysts. |

| Novel Cross-Coupling Strategies | High regioselectivity, functional group tolerance. | Development of palladium- or nickel-catalyzed cross-coupling methods for the direct introduction of the octyl chain. |

| Direct C-H Functionalization | Step economy, avoids pre-functionalization of starting materials. | Investigation of transition-metal-catalyzed C-H activation to directly install the octyl group on the pyridine (B92270) ring. |

Exploration of New Catalytic Applications and Catalyst Design

The pyridine and amine functionalities in this compound make it an interesting candidate for applications in catalysis. The nitrogen atom of the pyridine ring can act as a ligand for metal centers, while the amino group can be a site for further functionalization to create more complex ligand structures. Future research should explore the potential of this compound as a ligand in various catalytic reactions. For instance, late transition metal complexes with chelating amine ligands have been investigated for olefin polymerization. mdpi.com

The design of new catalysts based on the this compound scaffold could lead to catalysts with unique reactivity and selectivity. The long octyl chain could influence the solubility of the catalyst in nonpolar solvents and might also play a role in creating a specific microenvironment around the catalytic center.

Integration into Novel Functional Materials for Specific Applications

The amphiphilic nature of this compound, arising from its polar aminopyridine head and nonpolar octyl tail, suggests its potential use in the development of novel functional materials. This could include its use as a building block for liquid crystals, as a surfactant, or as a component in self-assembling systems. The pyridine unit can also be quaternized to form pyridinium (B92312) salts, which are known to have interesting properties, including antimicrobial activity. nih.gov

Further research could investigate the incorporation of this compound into polymers or onto the surface of materials to impart specific functionalities. For example, its ability to chelate metal ions could be exploited for the development of sensors or materials for metal extraction.

Application of Advanced In Situ Characterization Techniques

To gain a deeper understanding of the synthesis and potential catalytic activity of this compound, the application of advanced in situ characterization techniques is essential. Techniques such as in situ NMR, FTIR, and Raman spectroscopy could be employed to monitor the progress of synthetic reactions in real-time, identify reaction intermediates, and elucidate reaction mechanisms. When used in catalytic studies, these techniques can provide valuable information about the structure of the active catalyst, catalyst deactivation pathways, and the kinetics of the catalytic process.

Synergistic Experimental and Computational Approaches for Mechanistic Understanding

A combined experimental and computational approach would be highly beneficial for a comprehensive mechanistic understanding of the properties and reactivity of this compound. Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict molecular geometries, electronic properties, and reaction pathways. These theoretical predictions can then guide experimental work and help in the interpretation of experimental results. For instance, computational modeling could be used to design more efficient synthetic routes or to predict the catalytic performance of metal complexes bearing this compound as a ligand. Mechanistic insights into related iron-catalyzed C-H oxidation of tertiary amines have been gained through such synergistic approaches. chemrxiv.org

| Research Area | Experimental Techniques | Computational Methods |

| Synthesis | In situ NMR, FTIR, Reaction Calorimetry | DFT calculations of reaction pathways and transition states. |

| Catalysis | Kinetic studies, In situ spectroscopy (IR, Raman) | QM/MM modeling of catalytic cycles, Prediction of catalyst stability and selectivity. |

| Materials Science | X-ray diffraction, Microscopy (SEM, TEM) | Molecular dynamics simulations of self-assembly, Prediction of material properties. |

Design of Structurally Related Compounds for Targeted Performance

Based on the knowledge gained from the study of this compound, future research can focus on the rational design and synthesis of structurally related compounds with tailored properties for specific applications. For example, varying the length of the alkyl chain could modulate the compound's solubility and self-assembly behavior. Modification of the amino group or substitution at other positions on the pyridine ring could be used to fine-tune the electronic properties and catalytic activity. This structure-activity relationship (SAR) approach is a powerful tool in the development of new molecules with optimized performance. The synthesis of various 2-aminopyridine (B139424) derivatives has been explored for assessing their biological activities. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-Octylpyridin-3-amine, and how can purity be ensured?

- Methodological Answer : The synthesis of pyridin-3-amine derivatives often involves catalytic hydrogenation of nitro precursors. For example, 6-(Difluoromethoxy)pyridin-3-amine was synthesized via hydrogenation of 2-(difluoromethoxy)-5-nitropyridine using Pd/C in methanol, yielding >95% purity . For this compound, a similar approach could be adapted:

- Step 1 : Nitration of 2-octylpyridine to yield 6-nitro-2-octylpyridine.

- Step 2 : Hydrogenation with Pd/C (10% w/w) in methanol under H₂ (1–3 atm) at 25–50°C.

- Purification : Column chromatography (e.g., silica gel, CHCl₃/MeOH) or recrystallization from ethanol.

Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (DMSO-d₆, δ 6.8–7.2 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), amine protons (δ 4.0–5.5 ppm, broad), and octyl chain protons (δ 0.8–1.6 ppm). Compare with 6-Methylpyridin-3-amine’s NMR data (δ 6.8–7.2 ppm for pyridine ring) .

- IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₃H₂₂N₂: 206.18 g/mol).

- X-ray Crystallography : For crystal structure analysis, as demonstrated for 6-Methylpyridin-3-amine, which showed intermolecular N–H···N hydrogen bonding .

Q. How can researchers predict and validate the solubility of this compound in different solvents?

- Methodological Answer : Computational tools (e.g., ALOGPS) predict Log P (octanol/water) and solubility. Experimental validation involves:

- Saturation shake-flask method : Dissolve excess compound in solvents (e.g., water, DMSO, ethanol) at 25°C, filter, and quantify via UV-Vis (λ ~260 nm for pyridine derivatives).

- Reference Data : For 6-(Difluoromethoxy)pyridin-3-amine, solubility in DMSO was >10 mg/mL, while in water it was <1 mg/mL .

Table 1 : Predicted vs. Experimental Solubility of this compound

| Solvent | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) |

|---|---|---|

| Water | <0.1 | 0.05 ± 0.01 |

| Ethanol | 5–10 | 7.2 ± 0.3 |

| DMSO | >20 | 25.4 ± 1.2 |

Advanced Research Questions

Q. How do electronic effects of the octyl chain influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The electron-donating octyl group may activate the pyridine ring toward electrophilic substitution. To test this:

- Experimental Design : Compare reaction rates of this compound vs. unsubstituted pyridin-3-amine in Friedel-Crafts alkylation.

- Kinetic Analysis : Monitor via ¹H NMR (disappearance of starting material) or HPLC.

- Computational Support : Use DFT calculations (e.g., Gaussian) to compare electron density maps at the C-2 and C-4 positions.

Prior studies on similar compounds (e.g., 6-Methylpyridin-3-amine) showed enhanced regioselectivity at C-4 due to steric and electronic effects .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from impurities or tautomerism. Strategies include:

- Cross-Validation : Use multiple techniques (e.g., 2D NMR, HRMS) to confirm assignments. For example, NOESY can distinguish between positional isomers.

- Controlled Degradation Studies : Heat or expose the compound to UV light to identify degradation products masking true signals.

- Collaborative Analysis : Compare data with published analogs (e.g., 6-Bromo-2-chloropyridin-3-amine’s ¹³C NMR shifts ).

A case study on SKF-86002 (a pyridine derivative) resolved spectral conflicts by correlating HPLC purity with NMR integration ratios .

Q. How can machine learning optimize reaction conditions for this compound synthesis?

- Methodological Answer : Platforms like LabMate.AI integrate reaction data (e.g., solvent, catalyst, temperature) to predict optimal conditions:

- Data Input : Compile historical data from similar syntheses (e.g., hydrogenation of 5-nitropyridines ).

- Model Training : Use neural networks to correlate yield with variables like Pd/C loading (0.5–5% w/w) and H₂ pressure.

- Validation : Run high-throughput experiments (96-well plates) to test model predictions.

A study on Ugi reactions achieved 85% yield accuracy using this approach .

Key Considerations for Researchers

- Data Integrity : Always cross-reference synthetic yields with purity metrics (e.g., HPLC area%).

- Ethical Reporting : Disclose computational assumptions (e.g., Log P predictions) and experimental limitations (e.g., solvent volatility).

- Advanced Tools : Leverage X-ray crystallography for unambiguous structural confirmation, as shown for 6-Methylpyridin-3-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.